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Compound of Interest

Compound Name: PF2562

Cat. No.: B610025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive summary of the published data on PF-06260414, a

nonsteroidal selective androgen receptor modulator (SARM). The information presented here is

primarily based on the first-in-human clinical trial sponsored by Pfizer (NCT02070939) and its

corresponding publication by Bhattacharya et al. (2016).

Important Note on Reproducibility: To date, the primary data on the safety, pharmacokinetics,

and pharmacodynamics of PF-06260414 in humans originates from a single, industry-

sponsored study. Independent replication of these findings in subsequent clinical or preclinical

studies has not been identified in the public domain. Therefore, this guide serves as a detailed

overview of the foundational data, with the understanding that its reproducibility has not yet

been independently established.

Mechanism of Action
PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in

specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while

minimizing androgenic side effects in tissues like the prostate.[1] As a partial agonist of the AR,

it competes with endogenous androgens like dihydrotestosterone (DHT) for binding.[2] Upon

binding, the PF-06260414-AR complex is thought to translocate to the nucleus and modulate

the transcription of target genes, leading to its tissue-selective effects.[2]
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Signaling pathway of PF-06260414.
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Data Presentation
The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data

from the first-in-human study of PF-06260414.

Table 1: Pharmacokinetic Properties of PF-06260414[3]
Parameter

Single Ascending Dose
(SAD)

Multiple Ascending Dose
(MAD)

Dose Range 1 to 400 mg 3 to 100 mg BID

Time to Maximum

Concentration (Tmax)
~1-2 hours

Not explicitly stated, but

absorption is described as fast.

Mean Half-life (t½) ~6.9 to 12.8 hours

Not explicitly stated, but PK

properties were time-

independent.

Dose Proportionality Yes Yes

Ethnic Differences (Japanese

vs. Western)

Cmax and AUCτ geometric

means in Japanese subjects

were 98.6% and 79.5% higher,

respectively.

Not explicitly stated for MAD,

but HPG axis modulation was

similar.

Table 2: Pharmacodynamic Effects of PF-06260414
(Multiple Ascending Doses)[3]

Biomarker
Maximum Placebo-Corrected Modulation
(at 100 mg BID)

Total Testosterone Modulated

Sex Hormone-Binding Globulin (SHBG) Modulated

High-Density Lipoprotein (HDL) Modulated

Note: The precise quantitative values for the maximum placebo-corrected modulations were

not detailed in the primary publication.
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Table 3: Reported Adverse Events (AEs) in the First-in-
Human Study

Adverse Event Frequency Severity

Increase in Alanine

Aminotransferase (ALT)
7 subjects

Mild; one subject had an

elevation >4 times the upper

limit of normal.

Headache 3 subjects Mild

Note: No serious adverse events (SAEs) were reported in the study.

Experimental Protocols
The data presented above were generated from a randomized, double-blind, placebo-

controlled, single- and multiple-ascending dose study in healthy male subjects.

Study Design
Single Ascending Dose (SAD) Phase: Healthy male subjects received a single oral dose of

PF-06260414 (ranging from 1 to 400 mg) or a placebo.

Multiple Ascending Dose (MAD) Phase: Healthy male subjects received twice-daily (BID)

oral doses of PF-06260414 (ranging from 3 to 100 mg) or a placebo for a specified duration.

Additional Cohorts: The study also included a 60 mg once-daily cohort and a cohort of

Japanese subjects receiving 30 mg BID.

Key Methodologies
Pharmacokinetic Analysis: Plasma samples were collected at various time points after

dosing to determine the concentrations of PF-06260414. Standard non-compartmental

analysis was used to calculate pharmacokinetic parameters such as Tmax, t½, Cmax, and

AUC.

Pharmacodynamic Analysis: Blood samples were collected to measure levels of

hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex
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hormone-binding globulin (SHBG). Lipids, including HDL, were also assessed.

Safety and Tolerability Assessment: This was evaluated through the monitoring of adverse

events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical

laboratory results (including liver function tests like ALT).
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First-in-human study workflow.
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Comparison with Other Alternatives
Direct comparative studies of PF-06260414 against other SARMs or anabolic agents in a

clinical setting have not been published. Reviews of the SARM class of compounds indicate

that effects such as reductions in HDL and testosterone levels, and elevations in liver enzymes,

are potential class effects observed with other SARMs as well. However, without head-to-head

trials, the relative potency and safety profile of PF-06260414 compared to other SARMs

remains undetermined. The development of PF-06260414 appears to have been discontinued

in Phase I.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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